molecular formula C11H6ClNO4 B5675400 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 5706-89-8

2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No. B5675400
CAS RN: 5706-89-8
M. Wt: 251.62 g/mol
InChI Key: HQOFUIDDNBUQEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its derivatives has been reported in various studies. For example, organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized, highlighting the versatility of this compound in forming complexes with different metals (Shahid et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as 2-amino-5-chloropyridine–benzoic acid, have demonstrated the significance of hydrogen bonding in determining the molecular arrangement in crystals (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

The reactivity of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid towards various reagents and under different conditions has been explored to synthesize a wide range of compounds. For instance, active manganese dioxide has been used to promote the cyclization of ortho-(1H-pyrrol-1-yl)aryl and heteroaryl carboxylic acids to 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives, demonstrating the compound's versatility in synthetic chemistry (Grande et al., 2013).

Physical Properties Analysis

The physical properties of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, such as melting point, solubility, and stability, are crucial for its handling and application in various domains. While specific data on this compound is not readily available, related studies on compounds like 4-pyrrol-1-yl benzoic acid hydrazide analogs provide insights into the physical characteristics that can be expected from compounds with similar structural features (Joshi et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, including its acidity, basicity, and reactivity towards various chemical reagents, play a significant role in its applications. Research on similar compounds, such as the study of the synthesis and spectroscopic characterization of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, provides a foundation for understanding the chemical behavior of this compound (Kurt et al., 2016).

properties

IUPAC Name

2-chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-8-5-6(1-2-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOFUIDDNBUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353465
Record name 2-chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid

CAS RN

5706-89-8
Record name 2-chloro-4-(2,5-dioxopyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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